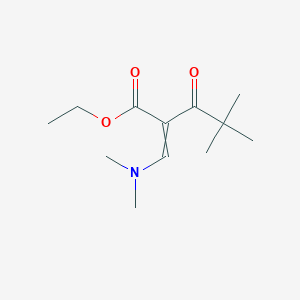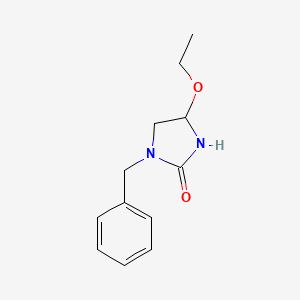
Pseudomorphine, tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Pseudomorphine can be synthesized by the oxidative coupling of morphine using potassium ferricyanide as the oxidizing agent This method involves the reaction of morphine with potassium ferricyanide under controlled conditions to produce pseudomorphine
Analyse Des Réactions Chimiques
Pseudomorphine undergoes several types of chemical reactions, including oxidation and hydrolysis. In an aqueous solution, morphine is oxidized to pseudomorphine and morphine-N-oxide . The oxidation reaction typically involves the use of oxidizing agents such as potassium ferricyanide. Hydrolysis reactions can also occur, leading to the breakdown of pseudomorphine into its constituent components under acidic or basic conditions .
Applications De Recherche Scientifique
Pseudomorphine has limited direct applications in scientific research due to its inactivity. it is of interest in the study of morphine and its derivatives. Researchers study pseudomorphine to understand the dimerization process of morphine and to investigate the impurities present in morphine preparations . Additionally, pseudomorphine’s structure and properties can provide insights into the behavior of other morphine-related compounds.
Mécanisme D'action
Pseudomorphine does not exert significant pharmacological effects, and its mechanism of action is not well-defined. It does not produce effects in the central nervous or gastrointestinal systems but may have some effects on the circulatory system . The molecular targets and pathways involved in any potential effects of pseudomorphine are not well-studied.
Comparaison Avec Des Composés Similaires
Pseudomorphine is similar to other morphine-related compounds such as thebaine (paramorphine), morphine-N-oxide, morphine-3-glucuronide, and morphine-6-glucuronide . These compounds share structural similarities with pseudomorphine but differ in their pharmacological effects and applications. For example, thebaine is a precursor to several important opioids, while morphine-3-glucuronide and morphine-6-glucuronide are metabolites of morphine with distinct pharmacological properties.
Propriétés
Numéro CAS |
63868-44-0 |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
(1R,9R,10R,11S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol |
InChI |
InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12+,15-,17+/m1/s1 |
Clé InChI |
ZVVPOIIWSXKHNF-LRHZJYQRSA-N |
SMILES isomérique |
CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O |
SMILES canonique |
CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


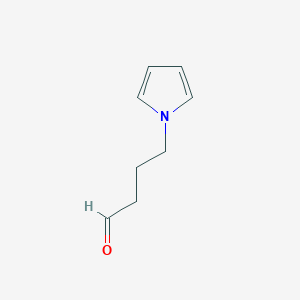
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)

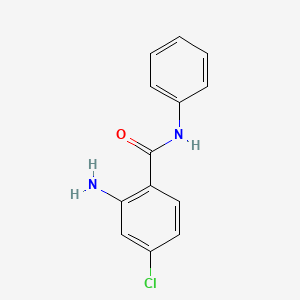
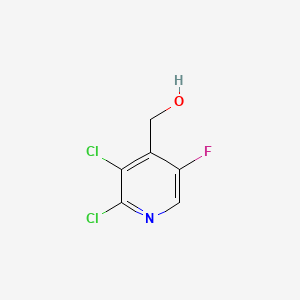
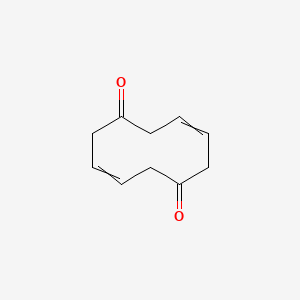
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
